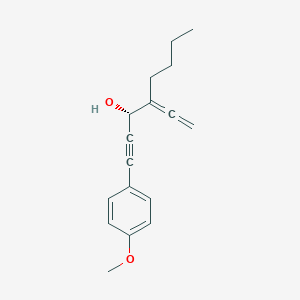
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- is a chemical compound with the molecular formula C16H18O. This compound is known for its unique structure, which includes an octyn-3-ol backbone with a 4-ethenylidene-1-(4-methoxyphenyl) substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including alkylation, reduction, and substitution reactions. The specific synthetic route may vary depending on the desired yield and purity.
Reaction Conditions: Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper. The reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to maximize yield and minimize by-products. Techniques such as distillation and recrystallization are used for purification.
Analyse Chemischer Reaktionen
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or phenyl positions, using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3S)- can be compared with other similar compounds:
Similar Compounds: Examples include 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- and 1-Octyn-3-ol, 4-ethenylidene-1-(4-methoxyphenyl)-, (3R)-.
Uniqueness: The (3S)- configuration and the presence of the 4-methoxyphenyl group confer unique chemical and biological properties, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
651020-87-0 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
InChI |
InChI=1S/C17H20O2/c1-4-6-7-15(5-2)17(18)13-10-14-8-11-16(19-3)12-9-14/h8-9,11-12,17-18H,2,4,6-7H2,1,3H3/t17-/m0/s1 |
InChI-Schlüssel |
JSZYEVWCSMEXAD-KRWDZBQOSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)OC)O |
Kanonische SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


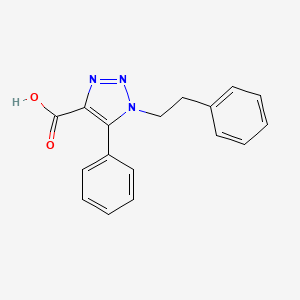

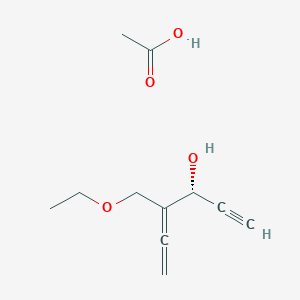
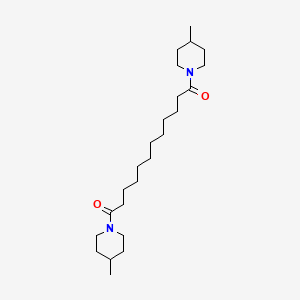
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
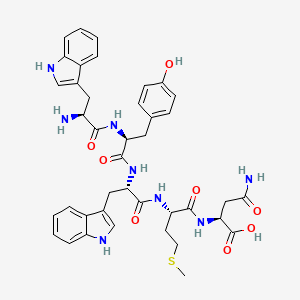
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)


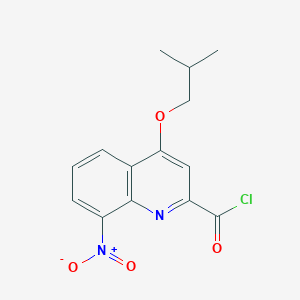
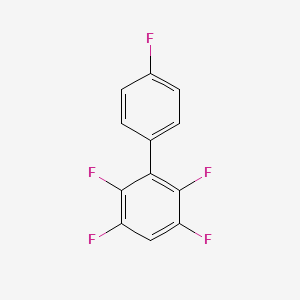
methanone](/img/structure/B14229133.png)

